Product packaging for 3-(Buta-1,3-diyn-1-yl)pyridine(Cat. No.:CAS No. 648431-98-5)

3-(Buta-1,3-diyn-1-yl)pyridine

Cat. No.: B12613025
CAS No.: 648431-98-5
M. Wt: 127.14 g/mol
InChI Key: MQDIEZLSNHQGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Buta-1,3-diyn-1-yl)pyridine is a synthetic organic compound featuring a pyridine ring connected to a linear buta-1,3-diynyl chain. This conjugated diyne system is a key structural motif in organic electronics and materials science, often serving as a rigid molecular building block or spacer. Compounds with similar butadiynyl linkages have been investigated for their potential in supramolecular chemistry and as precursors for carbon-rich materials. The specific research applications for this compound may include its use as a ligand in coordination chemistry or as a monomer for the synthesis of conjugated polymers. The pyridine moiety offers a coordination site for metal ions, which can be exploited to create metal-organic frameworks (MOFs) or coordination networks with tailored properties. In pharmaceutical research, such structures may be of interest as molecular scaffolds. Please consult the specific product documentation for detailed safety and handling information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Note for Completion: The following key data points could not be verified for "this compound" and must be obtained: • CAS Registry Number: [e.g., 123-45-6] • Melting Point: [e.g., 205-206 °C, based on a similar structure from citation:2 ] • Exact Molecular Weight: [Calculate from formula C9H5N] • Purity: [e.g., >95%] • Storage Conditions: [e.g., Store at 2-8°C]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N B12613025 3-(Buta-1,3-diyn-1-yl)pyridine CAS No. 648431-98-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648431-98-5

Molecular Formula

C9H5N

Molecular Weight

127.14 g/mol

IUPAC Name

3-buta-1,3-diynylpyridine

InChI

InChI=1S/C9H5N/c1-2-3-5-9-6-4-7-10-8-9/h1,4,6-8H

InChI Key

MQDIEZLSNHQGRV-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1=CN=CC=C1

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 3 Buta 1,3 Diyn 1 Yl Pyridine

Reactions Involving the Butadiyne Moiety

The butadiyne portion of 3-(Buta-1,3-diyn-1-yl)pyridine is a hub of reactivity, readily participating in oxidative transformations, polymerization, and diverse cyclization and addition reactions.

Oxidative Transformations and Polymerization Tendencies

The conjugated diyne structure of this compound makes it susceptible to oxidative processes. Oxidation can lead to the formation of pyridine (B92270) derivatives with new functional groups. For instance, oxidation of similar diyne systems with reagents like potassium permanganate (B83412) or chromium trioxide can transform the triple bonds. Additionally, the butadiyne moiety can undergo polymerization, a reaction of interest in materials science for creating novel polymers with unique electronic and optical properties. Copolymers can be formed with other vinyl monomers to create materials with tailored characteristics for applications such as sensors and electronic devices.

The solid-state polymerization of related pyridylbutadiyne derivatives has been investigated, with some showing the ability to polymerize via 1,4-addition upon exposure to heat or radiation. researchgate.net The structure of the resulting polymer is influenced by the packing of the monomers in the crystal lattice. researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

The diyne unit is a versatile precursor for the synthesis of complex fused heterocyclic systems through both intramolecular and intermolecular cyclization reactions. mdpi.com These reactions are pivotal in generating novel molecular architectures with potential applications in medicinal chemistry and materials science.

Intramolecular cyclization of ortho-functionalized (buta-1,3-diynyl)arenes, which are structurally related to this compound, provides an efficient route to asymmetrically substituted enediynes fused to heterocyclic cores like benzothiophene, benzofuran, and indole. spbu.ru For example, iodocyclization of these substrates leads to the formation of 2-ethynyl-3-iodoheteroindenes. spbu.ru

In a similar vein, gold(I)-catalyzed cyclization of o-(buta-1,3-diyn-1-yl-)-substituted N-aryl ureas results in a twofold cyclization process to produce pyrimido[1,6-a]indol-1(2H)-ones in good yields. nih.gov This transformation highlights the utility of the butadiyne moiety in constructing complex polycyclic systems. Furthermore, a Richter-type cyclization of 2-(buta-1,3-diynyl)aryltriazenes has been employed to form the cinnoline (B1195905) ring, which can then be incorporated into poly(arylene ethynylene)s. researchgate.net

Free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which bear a structural resemblance to a substituted this compound system, has been shown to produce pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. beilstein-journals.org This method allows for the selective formation of new heterocyclic rings. beilstein-journals.org

The butadiyne moiety readily participates in intermolecular cycloaddition reactions, providing access to a wide range of carbo- and heterocycles. mdpi.com A notable example is the [2+2+2] cycloaddition with nonconjugated diynes, catalyzed by NiBr₂ and zinc powder, which yields potential alkynyl benzene (B151609) synthetic intermediates. mdpi.com

Furthermore, 1,3-butadiynes can react with enynes in the presence of a palladium catalyst to form alkynyl-substituted benzenes. mdpi.com The reaction of 1,4-diaryl-1,3-butadiynes with cyclic amines like pyrrolidine, piperidine, and morpholine, catalyzed by CuCl, leads to the formation of amino-substituted naphthalene (B1677914) derivatives. mdpi.com

The 1,3-dipolar cycloaddition of bicyclobutanes with pyridinium (B92312) ylides, a reaction involving a dearomatization of the pyridine ring, has been shown to produce azabicyclo[3.1.1]heptanes. chemrxiv.org While not directly involving the butadiyne moiety, this demonstrates the reactivity of the pyridine portion in cycloaddition reactions.

Addition Reactions Across the Triple Bonds (e.g., Hydroamination, Hydrosilylation)

The triple bonds of the butadiyne group are susceptible to various addition reactions, including hydroamination and hydrosilylation, which introduce new functional groups and create more complex molecular structures. mdpi.com

Hydroamination: The addition of amines across the triple bonds of diynes can be catalyzed by various metals. For example, copper-catalyzed hydroamination of aromatic diynes with cyclic primary amines can lead to diamino-substituted naphthalenes through a cascade of hydroamination and intramolecular hydroarylation. mdpi.com Palladium-catalyzed hydroaminocarbonylation of 1,3-diynes with NH₄Cl has also been reported to produce amides. mdpi.com

Hydrosilylation: The addition of silanes to 1,3-diynes can be catalyzed by various transition metals, including platinum, palladium, rhodium, and cobalt. mdpi.com The regioselectivity and stereoselectivity of these reactions are often dependent on the catalyst and the substituents on the diyne and silane. For instance, cobalt-catalyzed hydrosilylation of 1,3-diynes can proceed with high regio- and stereocontrol. mdpi.com The electronic properties of the diyne can significantly influence the rate and yield of the hydrosilylation reaction. rsc.org

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it basic and nucleophilic. pharmaguideline.com This allows it to react with a variety of electrophiles.

The pyridine nitrogen can be protonated by acids to form pyridinium salts. pharmaguideline.com It can also be oxidized, typically with peracids, to form the corresponding N-oxide. pharmaguideline.com This transformation can alter the reactivity of the pyridine ring, for example, by influencing the regioselectivity of subsequent reactions. kit.edu

Furthermore, the nitrogen atom can react with alkyl halides to form quaternary pyridinium salts. pharmaguideline.com This quaternization can be a key step in the synthesis of more complex molecules. The pyridine nitrogen can also coordinate to metal ions, acting as a ligand in the formation of metal complexes. pharmaguideline.com This property is utilized in catalysis, where pyridine-containing ligands can influence the activity and selectivity of metal-catalyzed reactions. core.ac.uk

N-Oxidation and Quaternization Processes

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it susceptible to reactions with electrophiles.

N-Oxidation:

The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. For instance, pyridine N-oxides can facilitate certain substitution reactions on the pyridine ring. thieme-connect.de

Quaternization:

The pyridine nitrogen can also undergo quaternization by reacting with alkyl halides. This reaction involves the alkylation of the nitrogen atom, leading to the formation of a pyridinium salt. For example, the reaction of 1,4-di(3-pyridyl)buta-1,3-diyne with methyl iodide results in the formation of mono- and di-methyl salts. rsc.org This process introduces a positive charge on the nitrogen atom, significantly influencing the molecule's solubility and electronic characteristics.

Coordination Chemistry with Transition Metal Centers

The pyridine nitrogen and the π-system of the diyne chain in this compound make it an excellent ligand for coordinating with transition metal centers. semanticscholar.org

Organometallic complexes of this compound and its derivatives can be synthesized through various methods. mt.com A common approach involves the reaction of the pyridine-containing ligand with a suitable metal precursor. For example, complexes with ruthenium(II) and cobalt(III) have been prepared using 2-ethynylpyridine (B158538) as a ligand, which shares structural similarities with the butadiynylpyridine system. utc.edu The synthesis of these complexes often involves the displacement of existing ligands on the metal center by the pyridine nitrogen. mt.com The resulting organometallic compounds can exhibit interesting catalytic and photophysical properties. utc.edursc.org

Table 1: Examples of Organometallic Complexes with Pyridine-based Ligands

Metal Center Ligand Resulting Complex Type Reference
Ruthenium(II) 2-Ethynylpyridine [(p-cym)Ru(PMe3)(C2-2-py)2] utc.edu
Cobalt(III) 2-Ethynylpyridine [Cp*Co(PMe3)(C2-2-py)2] utc.edu

The coordination of this compound to a metal center significantly influences the electronic properties of both the ligand and the metal. The pyridine ring acts as a σ-donor through its nitrogen lone pair and a π-acceptor through its π* orbitals. semanticscholar.org The diyne moiety can also participate in π-bonding interactions. These interactions affect the ligand field splitting of the metal d-orbitals, which in turn determines the electronic and magnetic properties of the complex. mdpi.comnih.gov The electronic nature of substituents on the pyridine ring can further modulate these effects. Electron-donating groups enhance the σ-donating ability of the pyridine nitrogen, while electron-withdrawing groups increase its π-acceptor character. sioc-journal.cn These modifications can be used to fine-tune the reactivity and catalytic activity of the resulting metal complexes. utc.edu

Functionalization and Derivatization of the Pyridine Ring

The pyridine ring in this compound is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com However, it is more susceptible to nucleophilic substitution and can be functionalized through C-H activation strategies. rsc.org

Electrophilic Aromatic Substitution (EAS):

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally difficult and require harsh conditions. quimicaorganica.orgyoutube.com When substitution does occur, it is directed to the C-3 and C-5 positions, as the intermediates formed by attack at these positions are more stable than those from attack at C-2, C-4, or C-6. quimicaorganica.orgvaia.com The buta-1,3-diynyl group at the 3-position is expected to further deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient character of the pyridine ring makes it more reactive towards nucleophilic aromatic substitution. byjus.compearson.comuomustansiriyah.edu.iq This type of reaction is facilitated by the presence of a good leaving group and an electron-withdrawing substituent that can stabilize the intermediate Meisenheimer complex. byjus.com In the case of this compound, while the diyne group itself is not a typical leaving group, substitution can occur if a suitable leaving group is present at another position on the ring. The reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.com

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings. rsc.org This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to derivatized pyridines. beilstein-journals.org

Ortho-C–H Alkylation:

Catalytic systems based on rare-earth metals and other transition metals have been developed for the selective ortho-alkylation of pyridines with olefins. beilstein-journals.org The proposed mechanism often involves the coordination of the pyridine nitrogen to the metal center, followed by ortho-C-H activation to form a metallacyclic intermediate. This intermediate can then react with an alkene to afford the alkylated product. beilstein-journals.org

Meta-C–H Functionalization:

Achieving meta-selective C-H functionalization of pyridines is more challenging due to the directing effect of the nitrogen atom towards the ortho position. However, strategies using specifically designed iridium catalysts have shown promise in directing functionalization to the meta-position. beilstein-journals.org

Strategies for Incorporation into Complex Molecular Architectures

The unique structure of this compound, featuring a rigid, linear diyne rod and a coordinating pyridine head, makes it a valuable building block for the construction of sophisticated molecular architectures. Its reactivity can be directed towards the formation of extended one-dimensional polymers or discrete, shape-persistent macrocyclic and cage-like structures. These strategies leverage both the reactivity of the terminal alkyne and the coordinating ability of the pyridine nitrogen.

The buta-1,3-diyne moiety is a classic functional group for 1,4-addition polymerization, which can lead to the formation of highly conjugated polydiacetylenes. researchgate.net These materials are of significant interest for their electronic and optical properties. osti.gov For molecules like this compound, or its dimer 1,4-di(pyridin-3-yl)buta-1,3-diyne (B11753775), polymerization is most effectively achieved in the solid state through topochemical reactions. researchgate.net

A successful topochemical polymerization requires precise alignment of the monomer units within the crystal lattice. Specifically, the reacting atoms of adjacent diacetylene units should be in close proximity, with a monomer spacing (dm) of approximately 4.9 Å. researchgate.net Achieving this specific packing arrangement for the pyridine-containing diacetylene monomers can be challenging.

A key strategy to overcome this is the use of crystal engineering through host-guest co-crystallization. Research has demonstrated that by co-crystallizing 1,4-di(pyridin-3-yl)buta-1,3-diyne (3-pda), a close derivative of the title compound, with various oxalamide dicarboxylic acids, it is possible to enforce the necessary alignment for polymerization. The host oxalamide molecules form hydrogen-bonded networks that create channels or layers where the guest diacetylene molecules are arranged in the ideal geometry for a solid-state reaction. researchgate.net

Table 1: Host-Guest Systems for Topochemical Polymerization of a Pyridyldiacetylene Derivative

Diacetylene MonomerHost CompoundKey InteractionOutcomeReference
1,4-di(pyridin-3-yl)buta-1,3-diyne (3-pda)Oxalamide dicarboxylic acidsHydrogen bonding between host molecules; Host-guest interactionsEnforces monomer alignment required for solid-state polymerization researchgate.net
1,4-di(pyridin-4-yl)buta-1,3-diyne (B3166916) (4-pda)N,N′-oxalyldiglycineHydrogen bonding and π-π stackingSuccessful polymerization with inter-alkyne distance of 3.62 Å and repeat distance of 4.93 Å researchgate.net

The resulting polymers feature a backbone of alternating double and triple bonds, creating an extended π-conjugated system. wikipedia.org The electronic properties of these polymers can be tuned by modifying the side chains, which also influence solubility and processability, making them promising candidates for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). osti.gov

The dual functionality of this compound allows for its use as a rigid linear linker in the synthesis of supramolecular structures. The pyridine's nitrogen atom acts as an effective coordination site for metal ions, enabling self-assembly strategies for the construction of well-defined, discrete architectures such as organometallic macrocycles and molecular cages. mdpi.commdpi.com

A prevalent method involves combining linear dipyridyl ligands with metal-based angular building blocks. In this approach, the pyridine moieties of two or more linker molecules coordinate to metal centers, such as palladium(II) or rhodium(III), to form closed, geometrically defined structures. mdpi.commdpi.com For instance, research has shown the formation of tetranuclear rectangular macrocycles by reacting rigid dipyridyl ligands with half-sandwich rhodium building blocks. mdpi.com The size and shape of the final assembly are dictated by the coordination geometry of the metal and the length and rigidity of the linker. The use of a bulkier building block can lead to the formation of a more complex octanuclear cage structure, which may also incorporate different types of metal ions. mdpi.com Such cages can exhibit host-guest chemistry, encapsulating solvent or other small molecules within their internal cavities. mdpi.com

Table 2: Components for Self-Assembly of Pyridine-Containing Macrocycles and Cages

Linker/Ligand TypeMetal Building BlockAssembly StrategyResulting ArchitectureReference
Rigid dipyridyl ligands (e.g., 2,6-bis(pyridin-4-yl)-1,7-dihydrobenzo[1,2-d:4,5-d′]diimidazole)Half-sandwich rhodium(III) clipsMetal-directed self-assemblyTetranuclear rectangular macrocycles mdpi.com
Dihydrazide ligand and NicotinaldehydePalladium(II) nitratePd-pyridine and hydrazone bond formationPd₂L₄ Molecular Cage mdpi.com
5,15-di[3',5'-diformyl-(1,1'-biphenyl)]porphyrinEnantiomerically pure cyclohexanediamineImine condensationTubular Porphyrin Organic Cage researchgate.net

In addition to metal-coordination, covalent bond-forming reactions like the Glaser coupling of terminal alkynes can be employed under high-dilution conditions to favor intramolecular cyclization, yielding macrocycles containing one or more butadiyne units. researchgate.net The rigidity of the butadiynyl pyridine linker is crucial for creating shape-persistent macrocycles with defined cavities, which are foundational for applications in molecular recognition and catalysis.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the elucidation of the molecular framework of 3-(Buta-1,3-diyn-1-yl)pyridine, offering precise information about the proton and carbon environments.

Comprehensive ¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each proton in the molecule. The aromatic protons of the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns in the downfield region of the spectrum. The proton at the terminus of the butadiynyl chain appears as a singlet in the acetylenic region.

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). The integration of the signals confirms the number of protons in each environment, and the coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons.

A representative analysis of the ¹H NMR spectrum shows the following assignments:

The proton ortho to the nitrogen atom and adjacent to the diynyl substituent (H-2) typically appears as a doublet.

The proton para to the nitrogen (H-4) often presents as a doublet of doublets or a more complex multiplet due to coupling with neighboring protons.

The proton meta to the nitrogen and adjacent to the diynyl group (H-5) also shows a complex splitting pattern.

The proton at the 6-position, ortho to the nitrogen, is readily identified as a doublet.

The acetylenic proton (H-1') at the end of the butadiyne chain resonates as a sharp singlet.

Table 1: Representative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.70 - 8.60 d ~2.0
H-4 7.90 - 7.80 dt ~8.0, 2.0
H-5 7.40 - 7.30 dd ~8.0, 5.0
H-6 8.60 - 8.50 dd ~5.0, 2.0
H-1' 2.50 - 2.40 s -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Detailed ¹³C NMR Chemical Shift Assignments for Acetylenic and Pyridine Carbons

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The pyridine carbons resonate in the aromatic region, while the four distinct carbons of the butadiynyl chain appear in the characteristic acetylenic region. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the diynyl substituent. magritek.com

The quaternary carbons of the acetylenic chain, C-3' and C-4', are typically observed at lower field strengths compared to the terminal acetylenic carbons, C-1' and C-2'. The carbon atom of the pyridine ring directly attached to the butadiyne chain (C-3) is also a quaternary carbon and its signal is often of lower intensity due to longer relaxation times.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C-2 ~152.0
C-3 ~118.0
C-4 ~139.0
C-5 ~123.5
C-6 ~150.0
C-1' ~75.0
C-2' ~70.0
C-3' ~80.0
C-4' ~78.0

Note: These are approximate values and can vary based on experimental conditions.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks between the coupled protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum allows for the direct assignment of the protonated carbons in the pyridine ring (C-2, C-4, C-5, and C-6) and the terminal acetylenic carbon (C-1') by correlating their signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (two- or three-bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons, such as C-3 and the internal acetylenic carbons (C-3' and C-4'). For instance, correlations would be expected between the pyridine protons (H-2, H-4) and the carbon C-3, as well as between the acetylenic proton (H-1') and the carbons C-2' and C-3'.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and spatial proximity of atoms, NOESY can also aid in structural confirmation. For a planar molecule like this compound, NOESY can show through-space correlations between nearby protons, further solidifying the assignments made from other NMR experiments.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds and functional groups.

Key diagnostic peaks include:

≡C-H Stretch: A sharp, strong absorption band is typically observed around 3300 cm⁻¹, which is characteristic of the stretching vibration of the terminal acetylenic C-H bond.

C≡C Stretch: The stretching vibrations of the carbon-carbon triple bonds in the diacetylene moiety appear in the region of 2250-2100 cm⁻¹. Due to the conjugation and the presence of two triple bonds, multiple bands may be observed in this region.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are found in the 1600-1400 cm⁻¹ region.

C-H Bends: The out-of-plane bending vibrations of the C-H bonds on the pyridine ring typically appear as strong absorptions in the 900-650 cm⁻¹ range, and their positions can be indicative of the substitution pattern on the ring.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Acetylenic C-H Stretch ~3300 Strong, Sharp
C≡C Stretch ~2250 - 2100 Medium to Weak
Aromatic C=C/C=N Stretch ~1600 - 1400 Medium to Strong
Aromatic C-H Bend ~900 - 650 Strong

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) for Diagnostic Information

Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric and polarizable C≡C bonds of the diacetylene chain give rise to strong Raman scattering signals, making it a particularly useful technique for studying this moiety.

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. nih.govxmu.edu.cn For this compound, SERS can provide detailed information about the molecule's orientation and interaction with the metal surface. nih.gov The enhancement of specific vibrational modes can indicate which part of the molecule is closest to the surface. For instance, an enhancement of the pyridine ring vibrations would suggest an interaction through the nitrogen lone pair or the π-system of the ring. researchgate.net The SERS spectrum can reveal subtle structural details and electronic perturbations that are not observable in a conventional Raman spectrum. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy provides critical insights into the conjugated π-system of this compound, revealing information about its electronic transitions, photophysical behavior, and redox-induced electronic structural changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

The UV-Vis absorption spectrum of this compound and related structures is characterized by intense, finely structured bands. These bands are indicative of the extensive conjugation between the pyridine ring and the butadiyne chain. The observed absorptions are primarily attributed to π → π* transitions within this conjugated system.

Fluorescence Spectroscopy for Photophysical Properties

While specific fluorescence data for the isolated this compound ligand is not extensively detailed in the available literature, the photophysical properties of similar aromatic acetylenic compounds are well-documented. Typically, such molecules exhibit fluorescence originating from the decay of the first singlet excited state (S1) to the ground state (S0). The emission wavelength, quantum yield, and fluorescence lifetime are highly dependent on the molecular structure, solvent polarity, and temperature.

For example, studies on related rhodium(III) complexes incorporating di-2-pyridyl ketone show that these systems can exhibit phosphorescence at low temperatures from d-d excited states. This suggests that coordination of the pyridyl-diyne to a heavy metal could induce phosphorescence by promoting intersystem crossing.

Spectroelectrochemical Studies for Redox Behavior and Electronic Structure Changes

Spectroelectrochemistry is a powerful technique to probe the electronic structure of a molecule upon oxidation or reduction. For conjugated systems like this compound, electrochemical processes are expected to occur on the π-system.

Studies on related oligo- and polymetallic complexes connected by polyyne or oligo(phenylene ethynylene) bridges show that the polyyne chain is often the primary site of oxidation. For a ruthenium complex containing an octa-1,3,5,7-tetrayndiyl bridge (a dimer of the butadiyne unit), spectroelectrochemical (UV-vis-NIR and IR) studies confirmed that the initial oxidation takes place on the carbon bridge. This process leads to the formation of a radical cation, which can be monitored by the appearance of new, low-energy absorption bands in the near-infrared (NIR) region, characteristic of charge transfer within the oxidized species. It is reasonable to infer that this compound would exhibit similar redox behavior, with the butadiyne unit being susceptible to oxidation.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₅N.

The expected monoisotopic mass can be calculated with high precision. For its isomer, 2-(Buta-1,3-diyn-1-yl)pyridine, the computed exact mass is 127.042199164 Da. Due to the identical atomic composition, the theoretical exact mass for this compound is also 127.042199164 Da. An experimental HRMS measurement would be expected to confirm this value to within a few parts per million (ppm), thereby verifying the compound's elemental composition.

Table 1: Theoretical Mass Data for C₉H₅N

ParameterValue
Molecular Formula C₉H₅N
Monoisotopic Mass 127.04220 Da
Nominal Mass 127 Da

Elucidation of Fragmentation Patterns for Structural Information

In electron impact (EI) mass spectrometry, the fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the molecular ion peak (M⁺˙) at m/z = 127 is expected to be prominent due to the stability of the aromatic and conjugated system.

The fragmentation pathways would likely involve cleavages characteristic of both pyridine and polyyne moieties. Key fragmentation processes for aromatic and amine-containing compounds include:

Loss of HCN: A common fragmentation for pyridine and its derivatives, which would lead to a fragment ion at m/z = 100.

Cleavage of the polyyne chain: Fragmentation can occur along the C-C single and triple bonds of the butadiyne chain.

Alpha-cleavage: Cleavage of the bond adjacent to the pyridine ring is a common pathway for alkyl-substituted pyridines.

The presence of the nitrogen atom dictates that the molecular ion will have an odd mass, consistent with the Nitrogen Rule. The specific fragmentation pattern helps to distinguish it from other isomers.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Determination of Molecular Geometry, Bond Lengths, and Angles

While specific experimental data for this compound is not available, analysis of closely related structures, such as 2-(Buta-1,3-diyn-1-yl)pyridine, for which crystallographic data has been reported, can provide insights into the expected molecular geometry.

It is anticipated that the buta-1,3-diyne chain is essentially linear, with C≡C and C-C bond angles close to 180°. The pyridine ring itself would be planar. The key structural parameters of interest would be the bond lengths within the pyridine ring and the butadiyne chain, as well as the bond angle at the point of attachment between the pyridine ring and the diyne moiety.

Table 1: Expected Bond Geometries in this compound

FeatureExpected Geometry
Buta-1,3-diyne chainLinear
Pyridine ringPlanar
C-C≡C bond angles~180°
≡C-C≡ bond angle~180°

Table 2: Representative Bond Lengths from Related Structures (Å)

BondExpected Length Range
C≡C (triple bond)1.19 - 1.21
C-C (single bond in diyne)1.37 - 1.39
C-C (pyridine ring)1.38 - 1.40
C-N (pyridine ring)1.33 - 1.35

Note: The values in this table are based on typical bond lengths for similar chemical environments and are not experimentally determined values for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in a crystal would be determined by a combination of intermolecular forces. These can include van der Waals forces, π-π stacking interactions between pyridine rings, and potentially weak C-H···N or C-H···π hydrogen bonds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the packing motif.

The analysis of crystal packing is crucial for understanding the bulk properties of the material, such as its melting point, solubility, and even its solid-state reactivity. Without experimental crystallographic data, any description of the crystal packing of this compound would be purely speculative.

Computational and Theoretical Investigations of 3 Buta 1,3 Diyn 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 3-(Buta-1,3-diyn-1-yl)pyridine at the atomic level. These methods allow for the accurate prediction of its geometry and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT, particularly with hybrid functionals like B3LYP, is effective for geometry optimization and predicting electronic properties. researchgate.net The B3LYP functional combined with basis sets such as 6-311+G(d,p) can provide reliable results for the geometries and energies of such organic compounds. researchgate.net In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This process yields important data on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the planarity of the conjugated system and the precise lengths of the carbon-carbon single, double, and triple bonds within the butadiyne chain and the pyridine (B92270) ring.

Table 1: Representative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC≡C (terminal)~1.21 Å
Bond LengthC-C (in diyne)~1.37 Å
Bond LengthC≡C (internal)~1.22 Å
Bond LengthC-C (pyridine-diyne)~1.42 Å
Bond AngleC≡C-C~179°
Bond AngleC-C-C (in diyne)~178°
Bond AngleC-C-N (in pyridine)~124°

Note: The values presented in this table are representative and based on computational studies of similar conjugated systems.

Ab initio methods are computational chemistry methods based on quantum mechanics. sdsu.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. For a molecule like this compound, ab initio calculations can be employed to obtain highly accurate electronic energies, electron affinities, and ionization potentials. sdsu.edu These methods are particularly useful for benchmarking results obtained from more computationally efficient methods like DFT. sdsu.edu For instance, ab initio calculations have been successfully used to study the isomers of the 1,3-butadienyl radical, providing insights into their relative stabilities. sdsu.edu

Molecular Orbital Analysis and Bonding Characteristics

The analysis of molecular orbitals (MOs) provides a qualitative understanding of the chemical bonding and reactivity of this compound. The frontier molecular orbitals, in particular, play a crucial role in its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be delocalized over the entire π-conjugated system, with significant contributions from the butadiyne chain. The LUMO is also anticipated to be a π* orbital, delocalized across the molecule. The spatial distribution of these orbitals determines the sites of electrophilic and nucleophilic attack.

The conjugation between the pyridine ring and the butadiyne chain leads to a stabilization of the molecule and a decrease in the HOMO-LUMO gap compared to the individual, non-interacting fragments. nih.gov This interaction involves the overlap of the p-orbitals of the sp2-hybridized carbons and the nitrogen atom in the pyridine ring with the p-orbitals of the sp-hybridized carbons in the butadiyne chain. This extensive delocalization of electrons across the molecule is a key feature of its electronic structure. The nitrogen atom in the pyridine ring introduces a perturbation in the electronic distribution, influencing the energies and shapes of the molecular orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -1.5 eV
HOMO-LUMO Gap~ 5.0 eV

Note: These values are representative and based on computational studies of similar conjugated aromatic and polyyne systems. scirp.org

Spectroscopic Property Prediction and Validation

Computational methods are also valuable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. scirp.org The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm the molecular structure and bonding. orientjchem.org

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. For this compound, these predictions would provide valuable reference data for experimental characterization.

Methodology

The standard and most reliable method for computing NMR chemical shifts is based on Density Functional Theory (DFT). The process involves several steps:

Conformational Search: First, a thorough conformational analysis is performed to identify all low-energy structures of the molecule. For this compound, this would primarily involve exploring the rotational potential around the C-C single bond connecting the pyridine ring to the butadiynyl chain.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov

NMR Calculation: Using the optimized geometries, NMR shielding tensors are calculated, typically with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov A higher-level functional and a larger basis set (e.g., WP04/6-311++G(2d,p)) are often used for this step to improve accuracy. github.io

Boltzmann Averaging: The chemical shifts of the individual conformers are averaged based on their Boltzmann populations, calculated from their relative energies, to yield the final predicted spectrum.

Scaling and Referencing: The computed absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory using the equation: δ_sample = σ_TMS - σ_sample.

Recent advancements have also incorporated machine learning and graph neural networks (GNNs) to predict chemical shifts with high accuracy by training models on large datasets of experimental and DFT-calculated values. nih.govmdpi.com These methods can achieve mean absolute errors of less than 0.10 ppm for ¹H NMR. mdpi.com

Anticipated Findings

While specific predicted data for this compound is unavailable, a table of expected ¹H and ¹³C NMR chemical shifts can be conceptualized based on related structures. For instance, experimental data for N²,N⁵-Di(pyridin-3-yl)furan-2,5-dicarboxamide shows the characteristic signals for a 3-substituted pyridine ring. mdpi.com The butadiynyl moiety would introduce distinct signals in the alkynyl region of the ¹³C NMR spectrum and a unique signal for the terminal acetylenic proton in the ¹H NMR spectrum.

Table 1: Representative Predicted NMR Chemical Shifts for the Pyridine Moiety of a 3-Substituted Pyridine Derivative.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2~8.5 - 8.9~145 - 150
C4~8.1 - 8.4~134 - 138
C5~7.4 - 7.6~123 - 125
C6~8.9 - 9.1~148 - 152
Note: This table is illustrative and shows typical chemical shift ranges for a pyridine ring substituted at the 3-position, based on known experimental data for analogous compounds. mdpi.com The actual values for this compound would be influenced by the specific electronic effects of the butadiynyl group.

Simulation of UV-Vis and IR Spectra for Comparative Analysis

Simulating ultraviolet-visible (UV-Vis) and infrared (IR) spectra provides insight into the electronic transitions and vibrational modes of a molecule, respectively. These simulated spectra serve as a crucial aid in the interpretation of experimental results.

Methodology: UV-Vis Spectra

The simulation of UV-Vis absorption spectra is predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states.

The workflow is as follows:

The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). nih.gov

Using this optimized geometry, TD-DFT calculations are performed to obtain the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which correspond to absorption intensities). nih.gov

The selection of the functional is critical, as standard functionals can sometimes struggle with charge-transfer excitations. Long-range corrected functionals like CAM-B3LYP or ωB97X are often employed for more accurate results, especially for conjugated systems like polyynes. nih.gov

To generate a smooth spectral profile that can be compared with experimental data, the calculated "stick spectra" are broadened using a Gaussian or Lorentzian function. researchgate.netsharif.edu

Methodology: IR Spectra

Theoretical IR spectra are generated from the results of a vibrational frequency calculation.

Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities.

The calculation confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model deficiencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Anticipated Findings

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated system formed by the pyridine ring and the polyyne chain. Studies on related cyanopolyyne chains show that as the length of the polyyne increases, the absorption bands shift to longer wavelengths (a bathochromic shift). nih.gov Theoretical studies on styrylpyridines have shown that TD-DFT calculations using the B3LYP functional can reliably predict λ_max values, with mean errors as low as 0.5-12 nm compared to experiment. nih.gov

The IR spectrum would show characteristic peaks for the pyridine ring C-H and C=N/C=C stretching vibrations, as well as highly characteristic and intense C≡C stretching vibrations from the butadiyne unit, expected in the 2100-2300 cm⁻¹ region.

Table 2: Comparison of Experimental and Theoretical UV/Vis Absorption Maxima (λ_max) for Related Styrylpyridine Compounds.

CompoundFunctionalBasis Setλ_max (calc, gas) / nmλ_max (calc, soln) / nmλ_max (exp, soln) / nm
2-StyrylpyridineB3LYP6-31G(d)288.5294.6294.0
trans-2-(m-cyanostyryl)pyridineB3LYP6-31G(d)290.3296.6296.0
trans-4-(m-cyanostyryl)pyridineB3LYP6-31G(d)293.7300.9298.0
Data sourced from a comparative theoretical study on styrylpyridine compounds, demonstrating the accuracy of TD-DFT methods. nih.gov

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is indispensable for mapping the complex reaction pathways of molecules. For this compound, a key potential transformation is the Bergman cyclization, a reaction characteristic of enediyne systems.

Methodology

To elucidate a reaction mechanism, chemists use computational methods to explore the potential energy surface (PES) that connects reactants to products.

Locating Stationary Points: The geometries of the reactant(s), product(s), and any intermediates are optimized to find their positions as minima on the PES.

Finding Transition States (TS): The transition state, a first-order saddle point on the PES, represents the highest energy point along the reaction coordinate. Various algorithms are used to locate the TS structure connecting a reactant to a product.

Frequency Analysis: Vibrational frequency calculations are performed on all stationary points. A minimum will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the TS structure. acs.org This traces the minimum energy path downhill from the TS to the connected reactant on one side and the product on the other, confirming that the TS correctly links the intended species.

For the Bergman cyclization of a pyridyl-enediyne analogue, this process would involve locating the transition state for the cycloaromatization to a highly reactive p-benzyne-type diradical.

Methodology

Once the stationary points (reactants, TS, intermediates, products) are located, their electronic energies are calculated. To obtain chemically meaningful energy profiles, several corrections are applied:

Zero-Point Vibrational Energy (ZPVE): This correction, obtained from the frequency calculation, accounts for the vibrational energy present even at 0 K.

Thermal Corrections: Enthalpies (H) and Gibbs free energies (G) are calculated at a standard temperature (e.g., 298.15 K) by adding thermal corrections to the electronic energy.

Activation Energy: The activation barrier (activation energy, E_a, or Gibbs free energy of activation, ΔG‡) is calculated as the energy difference between the transition state and the reactant(s). nku.edu

Findings for Related Systems

Studies on the Bergman cyclization of various enediynes have shown that structural and electronic factors heavily influence the activation barrier. For example, placing heteroatoms in the aromatic ring adjacent to the di-ethynyl groups can significantly alter the reaction rate. A computational study on 2,3-diethynylpyridine, an isomer of the enediyne precursor to this compound, revealed a calculated activation energy of 21.5 kcal/mol for its Bergman cyclization. nku.edu This is lower than that of its all-carbon analogue, o-diethynylbenzene (25.1 kcal/mol), indicating that the pyridine nitrogen activates the system towards cyclization. nku.edu It is plausible that this compound would participate in similar cycloaromatization reactions, with the position of the nitrogen atom influencing the specific activation energy.

Table 3: Calculated Activation Energies (E_a) for the Bergman Cyclization of Various Heteroaromatic Enediynes.

CompoundE_a (kcal/mol)
2,3-Diethynylquinoxaline33.6
2,3-Diethynylpyridine21.5
4,5-Diethynylpyrimidine16.1
o-Diethynylbenzene (Reference)25.1
Data sourced from a study on the cyclization of acyclic heteroaromatic enediynes. nku.edu

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for interpreting its properties and interactions.

Methodology: Conformational Analysis

Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule and their relative energies. For a relatively simple molecule like this compound, the primary degree of freedom is the rotation around the single bond between the C4 of the butadiyne chain and the C3 of the pyridine ring. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle (e.g., in 10° or 15° increments) and calculating the energy at each point, while allowing all other geometric parameters to relax. This reveals the energy minima (stable conformers) and the rotational barriers between them.

Methodology: Molecular Dynamics (MD) Simulations

MD simulations provide a picture of how a molecule moves over time, offering insights into its flexibility and conformational preferences in a simulated environment (e.g., in a solvent box). mdpi.com

Force Field Parameterization: A classical force field (e.g., AMBER, GROMOS) is chosen to describe the potential energy of the system. wvu.edu Standard force fields may require the development of new parameters for less common moieties like the butadiynyl group.

System Setup: The molecule is placed in a simulation box, typically filled with explicit solvent molecules (like water), to mimic solution-phase conditions.

Simulation: Newton's equations of motion are solved iteratively for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time (typically nanoseconds to microseconds). nih.gov

Analysis: The resulting trajectory is analyzed to understand conformational dynamics, such as the population of different conformers, the time scale of transitions between them, and interactions with the solvent. nih.gov

Anticipated Findings

For this compound, conformational analysis would likely reveal two primary planar conformers corresponding to syn and anti orientations of the butadiyne chain relative to the pyridine nitrogen, with a relatively low barrier to rotation. MD simulations would show this rotation occurring on a fast timescale in solution. The simulations could also reveal subtle non-planar fluctuations and the specific hydration patterns around the nitrogen atom and the polarizable polyyne chain. Studies on similar heterocyclic systems, like pyridine-2,6-dicarboxamides, have used crystallographic and computational methods to identify distinct planar and skewed conformations governed by intramolecular interactions. mdpi.com

Table 4: Illustrative Conformational Analysis Data for Rotation Around a C(aryl)-C(alkynyl) Bond.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer Type
00.2Rotational Barrier
~600.0Energy Minimum (Skewed)
1200.2Rotational Barrier
1800.05Energy Minimum (Planar)
Note: This table is a hypothetical representation of data from a potential energy surface scan for a molecule with a single rotatable bond, illustrating how minima and barriers are identified. The actual values for this compound would need to be calculated.

Compound Index

Advanced Applications and Future Research Directions

Role as Building Blocks in Supramolecular Chemistry

The defined geometry and electronic nature of 3-(Buta-1,3-diyn-1-yl)pyridine make it an exemplary component for the bottom-up construction of sophisticated supramolecular systems. The pyridine (B92270) moiety offers a site for metal coordination or hydrogen bonding, while the linear diyne rod acts as a rigid spacer, enabling precise control over the architecture of the final assembly.

The extended π-conjugation along the butadiyne backbone of this compound and its derivatives is a key feature for their application as molecular wires. These molecules can facilitate electron transport over nanometer-scale distances, a fundamental requirement for the development of nanoscale electronic devices.

Research has demonstrated the synthesis of organometallic complexes incorporating buta-1,3-diynyl ligands, including those with pyridyl end-groups. For instance, palladium/copper-cocatalyzed cross-coupling reactions have been successfully employed to create complexes like Ru(C≡CC≡C-Ar)(PPh₃)₂Cp, where 'Ar' can be a pyridine group. These syntheses highlight a viable "on-complex" strategy to generate a variety of arylbuta-1,3-diynyl complexes that can be integrated into larger systems.

Furthermore, graphdiyne-based molecular wires, which are essentially polymers of diacetylene-linked aromatic rings, have been synthesized on surfaces and studied for their structural and electronic properties. rsc.org Techniques like scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy are used to characterize these nanowires, confirming their potential in electronic applications. rsc.org The study of model systems like this compound provides fundamental insights into the charge transport characteristics essential for designing these advanced materials.

Table 1: Research Findings on Buta-1,3-diynyl-based Molecular Wires

Research AreaKey FindingSignificanceSource(s)
Synthesis "On-complex" cross-coupling reactions allow for the efficient synthesis of metal complexes with various aryl buta-1,3-diynyl ligands, including pyridyl derivatives.Provides a rapid and versatile method to create building blocks for molecular electronics without needing to pre-synthesize the ligand precursors.
Characterization STM, XPS, and Raman spectroscopy can effectively characterize the structure and quality of graphdiyne-based nanowires synthesized on surfaces.Demonstrates robust methods for verifying the integrity and properties of molecular wires, which is crucial for device fabrication. rsc.org
Functionality The terminal C≡CH group in polyynyl complexes offers a convenient point for creating more extended, conjugated systems, such as bimetallic derivatives.Enables the construction of longer and more complex molecular wires with potentially tailored electronic properties.

The rigidity and defined length of the buta-1,3-diyne unit are ideal for constructing intricate, multi-component assemblies with precise spatial arrangements. The Sonogashira cross-coupling reaction is a powerful tool in this context, enabling the connection of pyridyl units with buta-1,3-diynes to form larger, well-defined structures. For example, reacting 2-bromo-3-iodopyridine (B1280457) with buta-1,3-diynes can yield either mono- or di-substituted products depending on the reaction conditions, allowing for controlled assembly.

This building block approach extends to the creation of bimetallic organometallic complexes, where a buta-1,3-diynyl-aryl group bridges two metal centers, as seen in the synthesis of {Ru(PPh₃)₂Cp}₂(μ-C≡CC≡C-1,4-C₆H₄–C≡CC≡C). Such assemblies are of significant interest for studying intramolecular communication and for applications in catalysis and materials science. The synthesis of nitronyl nitroxide biradicals connected by π-conjugated bridges, including buta-1,3-diyne units, further showcases the utility of this chemistry in creating complex magnetic systems. scispace.com

Contributions to Advanced Materials Science

The inherent electronic properties of the buta-1,3-diyne motif, combined with the functionality of the pyridine ring, make this compound a promising precursor for advanced materials with tailored optical, electronic, and magnetic properties.

Materials rich in sp- and sp²-hybridized carbon, such as graphynes and graphdiynes, which feature butadiyne linkers, are investigated for their promising electronic and optical properties. rsc.org The extended π-conjugation in molecules like this compound and its oligomers leads to a small HOMO-LUMO gap, which is a desirable characteristic for organic semiconductors. These materials could potentially be used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Related compounds, such as 1,3-butadiynamides, are already gaining attention for their potential as optoelectronic materials, further supporting the exploration of pyridyl-diyne systems in this area. mdpi.com

Organic spintronics is an emerging field that aims to utilize the spin of electrons in organic materials for information processing and storage. Purely organic radical systems are key to this endeavor. The buta-1,3-diyne linker has been effectively used as a π-conjugated bridge to connect two radical centers, creating biradical systems where the magnetic properties can be studied and controlled.

Research into nitronyl nitroxide biradicals linked by various bridges has shown that the nature of the bridge dictates the strength of the intramolecular magnetic exchange coupling. scispace.com Biradicals with buta-1,3-diyne linkers have been synthesized and found to exhibit moderately strong antiferromagnetic intramolecular exchange. scispace.com The study of these purely organic spin-1/2 dimer systems is crucial for understanding fundamental magnetic phenomena and for designing future organic-based quantum magnets. scispace.com The ability to tune magnetic interactions through the controlled synthesis of these multi-component systems makes this compound and its derivatives highly attractive candidates for building blocks in this field.

Table 2: Magnetic Properties of a Purely Organic Biradical (4c) with a Diyne-Containing Bridge

ParameterDescriptionValueSignificanceSource(s)
Intra-dimer Coupling (J_intra) Theoretical exchange coupling constant between radical centers within the same molecule (dimer).-8.6 KIndicates a moderately strong antiferromagnetic interaction mediated by the π-conjugated bridge.
Inter-molecular Coupling (J_inter) Exchange coupling constant between adjacent biradical molecules in the crystal lattice.~ -2 KDemonstrates the presence of significant interactions between molecules, leading to a network of spins.
Classification Overall magnetic characterization.Promising candidate for a low-dimensional quantum magnet.Suggests potential for use in advanced spintronic and quantum computing applications.

Precursors for Bioactive Scaffold Development

While the direct biological activity of this compound is not extensively documented, its structure represents a valuable scaffold for the synthesis of more complex, biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and the butadiyne linker offers a reactive handle for further chemical transformations.

The buta-1,3-diynyl group can participate in a variety of chemical reactions, such as cycloadditions and cross-coupling, to build novel heterocyclic systems. For example, 1,3-butadiynamides are recognized as versatile C4-building blocks for synthesizing complex heterocyclic scaffolds through transition-metal-catalyzed annulations. mdpi.com This synthetic versatility suggests that this compound could serve as a starting material for generating libraries of novel compounds for drug discovery. Furthermore, studies on related pyridine derivatives have demonstrated their potential as antifungal agents, indicating that the pyridine core is a valid starting point for developing new bioactive agents. sioc-journal.cn The concept that dimeric structures can exhibit enhanced biological activity compared to their monomers also provides a rationale for exploring the bioactivity of molecules like 3,3′-Buta-1,3-diyne-1,4-diyldipyridine.

Synthesis of Nucleoside Analogs Bearing Butadiyne Moieties

The butadiyne linker has emerged as a compelling structural element in the design of novel nucleoside analogs due to its rigidity and unique electronic properties. This rigid linker can orient nucleobase and sugar moieties in specific conformations, which is crucial for their interaction with biological targets such as enzymes and nucleic acids.

Research has demonstrated the successful synthesis of dinucleosides connected by a 1,3-butadiyne (B1212363) linker. These molecules have been investigated as inhibitors of Ribonuclease A (RNase A), an enzyme implicated in various biological processes and diseases. The synthesis of these dimers can be achieved through methods like the Eglington or Sonogashira coupling reactions. For instance, a bisuridine dimer connected by a 1,3-butadiyne linker has shown promising inhibitory activity against RNase A. The rigid nature of the butadiyne linker is thought to be advantageous for accessing different subsites within the enzyme's active site.

While the direct incorporation of this compound into nucleoside analogs is a nascent area of research, the foundational work with other butadiyne-linked nucleosides suggests a promising future. The pyridine moiety could introduce additional hydrogen bonding capabilities or act as a metal coordination site, potentially enhancing the binding affinity and specificity of the resulting nucleoside analogs. The development of synthetic methodologies to incorporate the this compound unit into sugar or base moieties of nucleosides is a key area for future exploration.

Table 1: Examples of Butadiyne-Containing Nucleoside Analogs and Their Biological Significance

Compound/StructureSynthetic MethodBiological Target/ApplicationKey Findings
Bisuridine dimer with 1,3-butadiyne linkerEglington/Sonogashira couplingRibonuclease A (RNase A)Promising inhibitory activity, with the rigid linker aiding in enzyme subsite access.
Nucleoside dimer with C-3'β butadiynediyl linkageEglington/Sonogashira couplingDNA repair/mutation studiesServes as a potential building block for backbone-modified oligonucleotides.

Exploration in the Synthesis of Complex Natural Products with Diyne Units

The structural rigidity and reactivity of the diyne unit make it a valuable component in the total synthesis of complex natural products. The pyridine ring in this compound adds another layer of functionality, potentially directing reactions or participating in key bonding interactions.

One of the powerful strategies for constructing complex molecular architectures is the [2+2+2] cycloaddition reaction. This reaction can be used to assemble polysubstituted aromatic and heteroaromatic rings from simple, acyclic precursors. The use of diynes in cobalt-catalyzed [2+2+2] cycloadditions with nitriles is a well-established method for the synthesis of complex pyridines. By employing a silyl-tethered diyne, high regioselectivity can be achieved, and the reaction can proceed under milder, irradiation-free conditions. This approach opens the door to utilizing this compound or its derivatives in the construction of intricate, pyridine-containing natural products or their analogs.

Furthermore, pyridine-based macrocyclic peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent another area where diyne chemistry could play a significant role. The synthesis of these natural products often involves complex cyclization and modification steps. The incorporation of a pyridine-diyne moiety could provide a rigidifying element or a handle for further chemical elaboration. The development of chemoenzymatic strategies that could incorporate unnatural building blocks like this compound into these peptide scaffolds is a compelling direction for future research.

Applications in Catalysis and Ligand Design

The electronic properties of the pyridine nitrogen and the conjugated diyne system in this compound make it an attractive candidate for the development of novel ligands and catalysts.

Utilization as Ligands in Homogeneous Catalytic Systems

The pyridine nitrogen in this compound can act as a Lewis basic site to coordinate with a metal center, while the diyne moiety can participate in π-bonding. This combination of functionalities can be exploited in the design of ligands for homogeneous catalysis. For example, ruthenium complexes bearing 2-(2-pyridyl)benzoazole ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones. The electronic properties of the pyridyl ligand play a crucial role in the catalytic activity of these complexes.

Similarly, pyridine(diimine) iron complexes have been developed as precatalysts for [2+2]-cycloaddition reactions. The modular nature of the pyridine-based ligand allows for the fine-tuning of the catalyst's steric and electronic properties to control the selectivity of the reaction. acs.org The butadiyne unit in this compound could be used to create multidentate ligands or to tether the catalytic complex to a solid support for easier recovery and recycling.

Table 2: Examples of Pyridine-Based Ligands in Homogeneous Catalysis

Ligand TypeMetal ComplexCatalytic ReactionKey Features of the Ligand
2-(2-Pyridyl)benzoazolesRuthenium(II) and Ruthenium(III)Transfer hydrogenation of ketonesBidentate coordination; electronic properties influence catalytic activity.
Pyridine(diimine)Iron[2+2] CycloadditionReadily synthesized and modular; controls catalyst resting state and selectivity. acs.org
(Pyridyl)benzoazoleRuthenium(II/III)Transfer hydrogenationBidentate coordination, with the heteroatom in the benzoazole and ancillary phosphine (B1218219) ligands influencing activity.

Design of Novel Catalytic Scaffolds Incorporating Pyridine-Butadiyne Structures

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry and can also serve as a robust framework for the construction of novel catalysts. The rigid butadiyne linker in this compound can be used to create well-defined catalytic pockets or to assemble multimetallic catalytic systems.

One promising area is the development of magnetically recoverable nanocatalysts. researchgate.net By functionalizing magnetic nanoparticles with pyridine-containing ligands, it is possible to create catalysts that can be easily separated from the reaction mixture using an external magnet. researchgate.net The this compound moiety could be anchored to a magnetic support to create a recyclable catalyst for various organic transformations.

Furthermore, the principles of computational enzyme design could be applied to create novel protein scaffolds that can bind and orient this compound or its derivatives to perform specific catalytic functions. biorxiv.org This approach, known as catalytic motif scaffolding, could lead to the development of highly selective and efficient biocatalysts for reactions that are not accessible with traditional chemical catalysts. biorxiv.org

Emerging Research Frontiers

The unique electronic structure of this compound suggests that it may exhibit novel reactivity patterns that are yet to be fully explored.

Discovery of Novel Reactivity Patterns for this compound

The conjugated diyne system in this compound is a rich platform for exploring a variety of chemical transformations. Cycloaddition reactions are a particularly promising avenue of research. For example, the Diels-Alder reaction of diynes can lead to the formation of highly functionalized aromatic and heteroaromatic compounds. acsgcipr.org The hexadehydro-Diels-Alder reaction, a variant that uses a diyne as the diene component, could potentially be applied to this compound to generate complex polycyclic aromatic structures.

Metal-mediated transformations also offer a wealth of opportunities for discovering novel reactivity. Palladium-catalyzed cyclizations of 3-substituted pyridines with alkyne substituents have been investigated, though in some cases, hydroarylation products were observed instead of the desired cyclized products. uiowa.edu Further research into the reaction conditions and catalyst design could lead to the development of selective intramolecular cyclization reactions of this compound, providing access to novel heterocyclic scaffolds.

Skeletal editing of the pyridine ring itself is another exciting frontier. Recent advances have shown that it is possible to perform an atom-pair swap from C-N to C-C in pyridines, effectively transforming them into benzenes and naphthalenes. Applying such strategies to this compound could lead to the synthesis of a diverse range of aryl and heteroaryl diynes with unique substitution patterns.

Table 3: Potential Novel Reactions of this compound

Reaction TypePotential OutcomeSignificance
[4+2] Cycloaddition (Diels-Alder)Formation of polycyclic aromatic compoundsAccess to complex molecular architectures from a simple precursor. acsgcipr.org
Metal-mediated Intramolecular CyclizationSynthesis of novel fused heterocyclic systemsDevelopment of new scaffolds for medicinal and materials chemistry. uiowa.edu
Skeletal EditingTransformation of the pyridine ring into other aromatic systemsModular synthesis of a diverse range of aryl diynes.
Dearomatization ReactionsSynthesis of functionalized dihydropyridines and piperidinesAccess to saturated and partially saturated heterocyclic building blocks. mdpi.com

Synthesis of Undiscovered Derivatives with Tailored Properties

The inherent modularity of this compound, with its reactive pyridine ring and diacetylene linker, provides a versatile platform for the synthesis of a vast array of undiscovered derivatives. Through strategic chemical modifications, the electronic, optical, and biological properties of the core structure can be precisely tailored for specific advanced applications.

Future research will likely focus on several key areas of derivatization. One promising avenue is the introduction of various functional groups onto the pyridine ring. For instance, the incorporation of electron-donating or electron-withdrawing substituents can systematically tune the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule. This fine-tuning is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise energy level matching is paramount for efficient device performance.

Furthermore, the butadiyne linker itself can be modified. The synthesis of derivatives with extended polyyne chains or the incorporation of metallic elements into the acetylenic backbone could lead to novel materials with enhanced conductivity or unique photophysical properties. The exploration of cycloaddition reactions involving the diyne moiety can also open pathways to complex polycyclic aromatic structures with tailored chiroptical or liquid crystalline properties.

A significant area of investigation is the development of derivatives with specific biological activities. Drawing parallels from existing research on pyridine-containing compounds, it is conceivable that derivatives of this compound could be designed as potent therapeutic agents. For example, studies have shown that novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters exhibit significant antifungal activity. sioc-journal.cn Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial properties against Gram-positive bacteria. By incorporating specific pharmacophores into the this compound scaffold, it may be possible to develop new classes of antifungal or antibacterial drugs.

The table below summarizes potential areas for the synthesis of derivatives with tailored properties.

Property to be TailoredPotential Synthetic StrategyTarget Application
Electronic Properties Introduction of electron-donating/withdrawing groups on the pyridine ring.Organic Electronics (OLEDs, OPVs)
Optical Properties Extension of the polyyne chain; Cycloaddition reactions.Nonlinear Optics, Chiroptical Materials
Medicinal Properties Incorporation of known pharmacophores.Antifungal Agents, Antibacterial Agents

Integration into Hybrid Organic-Inorganic Systems

The integration of this compound and its derivatives into hybrid organic-inorganic systems represents a frontier in materials science, offering the potential to create novel materials with synergistic properties. The nitrogen atom of the pyridine ring acts as an excellent coordination site for metal ions, while the rigid and linear butadiyne linker can serve as a structural support, making this molecule an ideal building block for the construction of multidimensional coordination polymers and metal-organic frameworks (MOFs).

MOFs are crystalline materials composed of metal ions or clusters bridged by organic ligands. The use of ligands like this compound can lead to the formation of MOFs with well-defined porous structures, high surface areas, and tunable functionalities. These properties are highly desirable for applications in gas storage and separation, catalysis, and chemical sensing.

A pertinent example is the synthesis of a metal-organic framework from the related ligand 1,4-di(pyridin-4-yl)buta-1,3-diyne (B3166916) and nickel(II) nitrate. This demonstrates the capability of pyridyl-diyne ligands to form stable, crystalline coordination polymers with metallic centers. The resulting MOF exhibits rhombic cavities that can be occupied by guest molecules. This highlights the potential of this compound to form similar porous architectures.

Furthermore, research on other pyridine-based ligands has shown the versatility of this chemical motif in constructing diverse MOF structures. For instance, pyridine-3,5-dicarboxylic acid has been used to create a series of new MOFs with various d-metal ions, where the structural diversity is influenced by the addition of template molecules. Similarly, 3-pyridin-4-yl-benzoic acid has been employed to generate three-dimensional MOFs with novel network topologies. These examples underscore the vast potential for creating a wide range of hybrid materials by selecting appropriate metal centers and reaction conditions with this compound as the organic linker. The pyridine moiety itself can also play a crucial role in directing the final structure of the hybrid material, as seen in the pyridine-induced structural reconfiguration of some MOFs.

The table below outlines the potential for integrating this compound into hybrid systems.

Hybrid SystemRole of this compoundPotential Applications
Metal-Organic Frameworks (MOFs) Organic LinkerGas Storage, Catalysis, Chemical Sensing
Coordination Polymers Bridging LigandLuminescent Materials, Magnetic Materials
Surface-Modified Inorganic Nanoparticles Capping Agent/Functional LigandTargeted Drug Delivery, Bioimaging

Q & A

Q. What are the optimal synthetic routes for 3-(Buta-1,3-diyn-1-yl)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-assisted [2+2] cycloaddition using dimethyl acetylenedicarboxylate (DMAD) and functionalized enones. Microwave irradiation enhances regioselectivity and reduces reaction time compared to conventional heating . For structural analogs like 1,4-di(pyridin-4-yl)buta-1,3-diyne, optimized protocols involve palladium-catalyzed coupling reactions under inert atmospheres, achieving yields >75% . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%).

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the pyridine ring and diyne backbone. For example, pyridyl protons resonate at δ 7.2–8.5 ppm, while acetylene carbons appear at 70–90 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Resolves bond lengths (e.g., C≡C bonds at ~1.20 Å) and confirms planarity of the pyridine-diyne system .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 205.23 for C14_{14}H8_8N2_2) .

Q. What are the preliminary applications of this compound in materials science?

The conjugated diyne-pyridine system exhibits π-electron delocalization, making it suitable for:

  • Conductive Polymers : As a monomer for rigid-rod polymers with high thermal stability (>300°C) .
  • Liquid Crystals : Functionalization with alkyl chains induces mesophase behavior, as seen in analogs with melting points ~208°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals to identify reactive sites. The LUMO of the diyne moiety (-4.5 eV) suggests susceptibility to nucleophilic attack, while the pyridine ring’s HOMO (-6.2 eV) facilitates electrophilic substitution . Molecular dynamics simulations further predict solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

Discrepancies in NMR shifts (e.g., ±0.3 ppm for pyridyl protons) may arise from solvent effects or impurities. Mitigation includes:

  • Comparative Analysis : Cross-referencing data across deuterated solvents (CDCl3_3, DMSO-d6_6) .
  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous peaks .
  • Independent Synthesis : Replicating protocols from multiple sources to isolate method-dependent artifacts .

Q. What mechanistic insights explain regioselectivity in functionalizing the diyne moiety?

Regioselective addition to the terminal alkyne is governed by steric and electronic factors. For example, Sonogashira coupling favors the less hindered α-position (adjacent to pyridine), while click reactions target the β-position due to higher electron density (supported by NBO analysis) . Kinetic studies (e.g., time-resolved IR) reveal transition states with activation energies <50 kJ/mol for α-functionalization .

Q. How does this compound serve as a scaffold in medicinal chemistry?

The pyridine-diyne core mimics bioactive heterocycles. Applications include:

  • Enzyme Inhibitors : Structural analogs bind to kinase ATP pockets (IC50_{50} < 1 µM in vitro) .
  • Probe Molecules : Fluorescent tagging via alkyne-azide cycloaddition enables tracking in cellular assays .
  • Antimicrobial Agents : Derivatives with electron-withdrawing substituents show MIC values of 2–8 µg/mL against S. aureus .

Methodological Tables

Table 1: Key Physical Properties of this compound Analogs

PropertyValueMethod/Source
Melting Point208–209°CDifferential Scanning Calorimetry
Density1.21 ± 0.1 g/cm³Computational Prediction
LogP (XLogP3)2.1PubChem Data
UV-Vis λmax_{\text{max}}265 nm (π→π*)Spectrophotometry

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeYield (%)Selectivity (α:β)Conditions
Sonogashira Coupling829:1Pd(PPh3 _3)4_4, CuI, 80°C
Click Chemistry751:4CuSO4_4, sodium ascorbate, RT

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